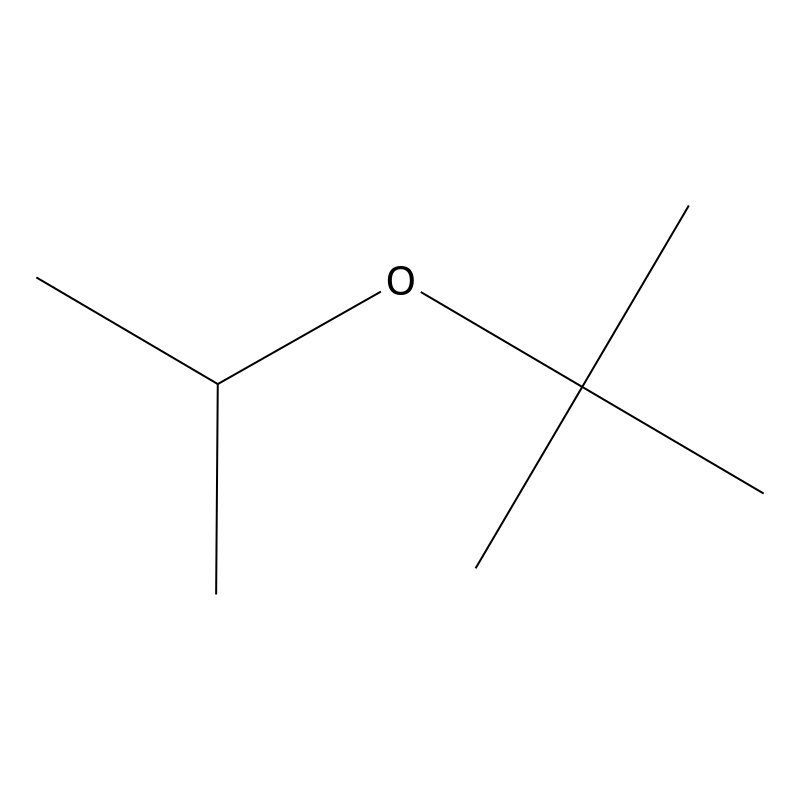tert-Butyl isopropyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthesis and Characterization:
tert-Butyl isopropyl ether (TBIE), also known as 2-methyl-2-(1-methylethoxy)propane, is a colorless liquid with a characteristic odor. It is a relatively simple molecule with the chemical formula C7H16O.
Scientific research has explored various methods for synthesizing TBIE, including:
- Acid-catalyzed condensation of acetone and isopropyl alcohol [].
- Reaction of tert-butyl alcohol with isopropanol in the presence of an acid catalyst [].
Researchers have also investigated the physical and chemical properties of TBIE, such as its boiling point, melting point, density, and refractive index []. These properties are crucial for understanding its behavior in various applications.
Potential Applications in Research:
While TBIE is not widely used commercially, it has been explored for potential applications in scientific research, including:
- Solvent: Due to its nonpolar character and ability to dissolve a wide range of nonpolar and polar compounds, TBIE has been investigated as a solvent in various research settings. For example, it has been used in the extraction of natural products from plants [].
- Organic Synthesis: TBIE can act as a reactant or intermediate in various organic synthesis reactions. For instance, it has been used in the synthesis of ethers and esters [].
- Reference Compound: TBIE's well-defined properties make it a suitable reference compound for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) [].
Tert-Butyl isopropyl ether is an organic compound with the molecular formula C₇H₁₆O and a CAS number of 17348-59-3. It is characterized by a tert-butyl group attached to an isopropyl ether, making it a branched ether. This compound is colorless and has a mild odor, typically used in various chemical applications due to its solvent properties. Its structure can be represented as:
textCH3 |CH3-C-O-CH(CH3)2 | CH3
- Flammability: TBIE is flammable with a flash point of 27 °C.
- Toxicity: TBIE has moderate to low acute toxicity, but chronic exposure may cause respiratory and neurological effects.
- Environmental Impact: TBIE is a suspected environmental contaminant due to its persistence and potential for groundwater contamination.
- Hydrolysis: Under acidic conditions, it can hydrolyze to form tert-butyl alcohol and isopropanol.
- Oxidation: Ethers can be oxidized under strong oxidizing conditions, although tert-butyl isopropyl ether is relatively stable compared to other ethers.
- Cleavage: Ethers can be cleaved by strong acids, leading to the formation of alcohols.
Research indicates that tert-butyl isopropyl ether exhibits low toxicity and does not show significant biological activity. It has been primarily studied for its role in biochemical applications rather than pharmacological effects. Its low toxicity profile makes it suitable for laboratory use, particularly in proteomics research .
Tert-butyl isopropyl ether can be synthesized through various methods:
- Etherification Reaction: The most common method involves the reaction of tert-butanol with isopropanol in the presence of an acid catalyst.
- Dehydration of Alcohols: Another method includes the dehydration of a mixture of tert-butanol and isopropanol under elevated temperatures.
Tert-butyl isopropyl ether finds applications in various fields:
- Solvent: Commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
- Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds.
- Laboratory Research: Utilized in biochemical assays and proteomics research due to its low toxicity.
Studies on interaction with other chemicals indicate that tert-butyl isopropyl ether does not significantly interact with biological macromolecules, which supports its use as a solvent in biochemical experiments. Its stability under various conditions further enhances its utility in laboratory settings.
Tert-butyl isopropyl ether shares similarities with other ethers, particularly branched ethers. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Methyl tert-butyl ether | C₅H₁₂O | Widely used as an octane booster in gasoline |
| Ethyl tert-butyl ether | C₇H₁₈O | Used as a solvent and chemical intermediate |
| Isobutylene oxide | C₄H₈O | Used in the production of polymers and antifreeze |
Uniqueness of Tert-Butyl Isopropyl Ether
Tert-butyl isopropyl ether stands out due to its specific branched structure that provides unique solvent properties while maintaining low toxicity. Unlike methyl tert-butyl ether, which has raised environmental concerns due to groundwater contamination, tert-butyl isopropyl ether offers a safer alternative for laboratory applications without compromising efficacy.








